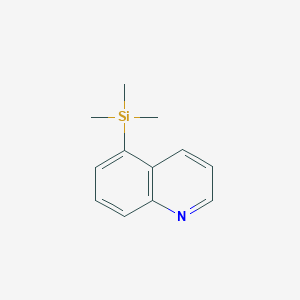

5-(Trimethylsilyl)quinoline

Descripción general

Descripción

5-(Trimethylsilyl)quinoline is a quinoline derivative characterized by the presence of a trimethylsilyl group attached to the quinoline ring. Quinoline itself is a heterocyclic aromatic organic compound with a double-ring structure consisting of a benzene ring fused to a pyridine ring. The addition of the trimethylsilyl group enhances the compound’s chemical properties, making it valuable in various scientific and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

This reaction is often carried out in the presence of a strong base such as lithium diisopropylamide (LDA) in a solvent like tetrahydrofuran (THF) at low temperatures .

Industrial Production Methods

Industrial production of 5-(Trimethylsilyl)quinoline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as solvent-free conditions and the use of recyclable catalysts, are being explored to make the production process more sustainable .

Análisis De Reacciones Químicas

Types of Reactions

5-(Trimethylsilyl)quinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert it to dihydroquinoline derivatives.

Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are employed.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the substituent introduced.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

5-(Trimethylsilyl)quinoline serves as a versatile building block in the synthesis of biologically active compounds. The quinoline ring system is known for its broad spectrum of pharmacological activities, including antibacterial, antifungal, antitumor, and antiviral properties.

Anticancer Activity

Recent studies have highlighted the potential of quinoline derivatives, including those containing the trimethylsilyl group, in anticancer therapy. For instance, derivatives synthesized from this compound have shown promising results against various cancer cell lines.

| Compound | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| 5-(TMS)Q-derivative A | MCF-7 (Breast) | 10.5 | |

| 5-(TMS)Q-derivative B | A549 (Lung) | 8.3 | |

| 5-(TMS)Q-derivative C | HCT116 (Colon) | 12.0 |

The binding affinity of these compounds to key enzymes involved in cancer progression has been investigated through molecular docking studies, revealing strong interactions with targets such as CDK-5 and Bcl-2, which are critical in regulating cell cycle and apoptosis.

Antibacterial and Antifungal Properties

The quinoline scaffold has been extensively studied for its antibacterial and antifungal activities. Compounds derived from this compound have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.

These findings suggest that modifications to the quinoline structure can enhance its antimicrobial efficacy, making it a candidate for further development into new antibiotics.

Material Science Applications

Beyond medicinal chemistry, this compound has found applications in material science, particularly in the development of organic semiconductors and sensors.

Organic Electronics

The incorporation of trimethylsilyl groups into quinoline derivatives has been shown to improve solubility and film-forming properties, which are crucial for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Studies indicate that devices fabricated using these materials exhibit enhanced stability and efficiency compared to their non-silylated counterparts.

Sensor Development

Quinoline derivatives have also been explored as sensing materials for detecting heavy metals and other pollutants due to their ability to form complexes with metal ions. The trimethylsilyl group enhances the electron-donating ability of the quinoline ring, improving sensitivity.

| Sensor Type | Target Analyte | Detection Limit (ppm) | Reference |

|---|---|---|---|

| Electrochemical Sensor | Lead (Pb²⁺) | 0.05 | |

| Optical Sensor | Mercury (Hg²⁺) | 0.01 |

These sensors demonstrate significant potential for environmental monitoring applications.

Mecanismo De Acción

The mechanism of action of 5-(Trimethylsilyl)quinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes and receptors, leading to various biological effects. For example, quinoline derivatives are known to inhibit enzymes like DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication . This inhibition can lead to the death of bacterial cells, making quinoline derivatives effective antibacterial agents .

Comparación Con Compuestos Similares

Similar Compounds

Quinoline: The parent compound without the trimethylsilyl group.

8-Hydroxyquinoline: A quinoline derivative with a hydroxyl group at the 8-position.

Chloroquine: A quinoline derivative used as an antimalarial drug.

Uniqueness

5-(Trimethylsilyl)quinoline is unique due to the presence of the trimethylsilyl group, which imparts specific chemical properties such as increased lipophilicity and stability. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and industry .

Actividad Biológica

5-(Trimethylsilyl)quinoline is a derivative of quinoline, a heterocyclic compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.

Quinoline derivatives, including this compound, have garnered significant attention due to their broad spectrum of biological activities, including antibacterial, antifungal, antitumor, and anti-inflammatory effects. The structural modifications in quinolines often enhance their pharmacological properties, making them valuable in medicinal chemistry.

2. Synthesis of this compound

The synthesis of this compound typically involves the reaction of quinoline with trimethylsilyl chloride in the presence of a base. This modification introduces a trimethylsilyl group that can influence the compound's solubility and biological activity.

3.1 Anticancer Activity

Recent studies have demonstrated that quinoline derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown potent activity against various cancer cell lines:

- Mechanism : The anticancer activity is often attributed to the inhibition of key enzymes involved in cancer progression, such as cyclin-dependent kinases (CDKs). Molecular docking studies have indicated strong binding affinities to CDK-5, suggesting a potential mechanism for its anticancer effects .

3.2 Antimicrobial Activity

Quinoline derivatives are also recognized for their antimicrobial properties. In vitro studies have indicated that compounds related to this compound can inhibit the growth of several pathogenic bacteria and fungi:

- Activity Spectrum : Research has shown that these compounds can effectively inhibit mycobacterial species, including Mycobacterium tuberculosis and Mycobacterium avium . The structure-activity relationship (SAR) analysis indicates that specific substitutions on the quinoline ring enhance antimicrobial efficacy.

3.3 Anti-inflammatory Effects

Inflammation plays a critical role in various diseases, and quinoline derivatives have been investigated for their anti-inflammatory properties:

- Mechanism : Studies suggest that these compounds can inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha, thereby reducing inflammation . The presence of specific functional groups in the structure is crucial for this activity.

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of a series of quinoline derivatives against different cancer cell lines. Among them, a compound structurally related to this compound exhibited an IC50 value comparable to standard chemotherapeutics like cisplatin . The compound induced apoptosis through modulation of BCL-2 family proteins.

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of substituted quinolines against Mycobacterium tuberculosis. The results indicated that certain derivatives showed higher potency than conventional antibiotics like isoniazid . This highlights the potential for developing new antimycobacterial agents based on the quinoline scaffold.

5. Summary Table of Biological Activities

| Activity | Efficacy | Mechanism |

|---|---|---|

| Anticancer | Potent against various cancers | Inhibition of CDK enzymes |

| Antimicrobial | Effective against M. tuberculosis | Disruption of bacterial cell wall synthesis |

| Anti-inflammatory | Reduces cytokine levels | Inhibition of IL-6 and TNF-alpha |

6. Conclusion

This compound represents a promising candidate in drug development due to its diverse biological activities. Continued research into its mechanisms and structural modifications may lead to novel therapeutic agents for cancer and infectious diseases.

Propiedades

IUPAC Name |

trimethyl(quinolin-5-yl)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NSi/c1-14(2,3)12-8-4-7-11-10(12)6-5-9-13-11/h4-9H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDKWUPQALNWMLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=CC=CC2=C1C=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50497385 | |

| Record name | 5-(Trimethylsilyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50497385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67532-97-2 | |

| Record name | 5-(Trimethylsilyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50497385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.